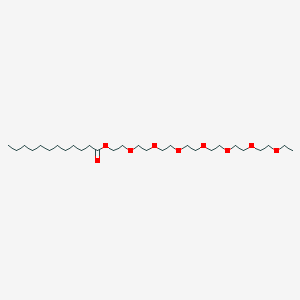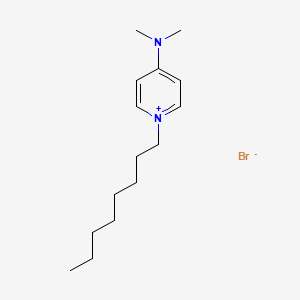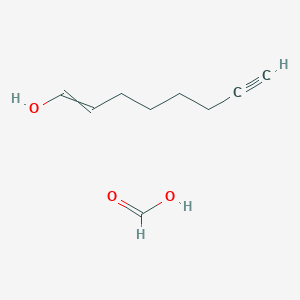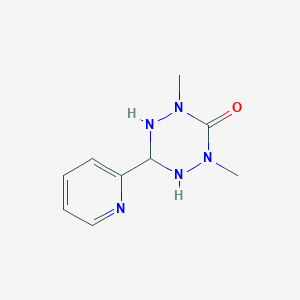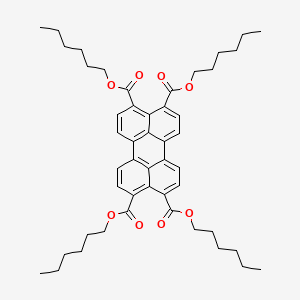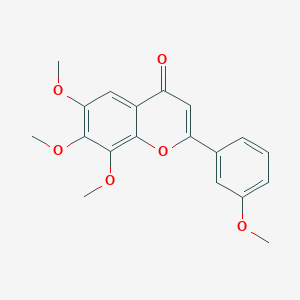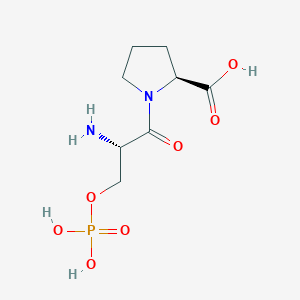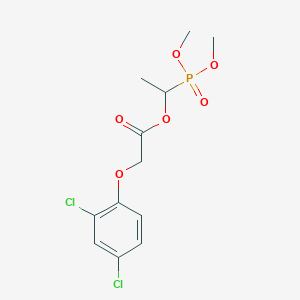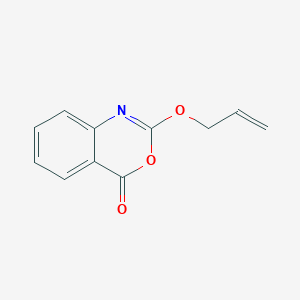
2-Prop-2-enoxy-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Prop-2-enoxy-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with a prop-2-enoxy substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-enoxy-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent . This method allows for the formation of the benzoxazinone ring under mild conditions, resulting in high yields and simplified workup procedures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Prop-2-enoxy-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazinone derivatives.
Substitution: The prop-2-enoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinone derivatives, which can have different functional groups attached to the benzoxazinone core. These derivatives may exhibit unique chemical and physical properties.
Scientific Research Applications
2-Prop-2-enoxy-3,1-benzoxazin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Prop-2-enoxy-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The exact molecular targets and pathways depend on the specific application and the nature of the benzoxazinone derivative.
Comparison with Similar Compounds
2-Prop-2-enoxy-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:
2-Phenyl-4H-3,1-benzoxazin-4-one: This compound has a phenyl group instead of a prop-2-enoxy group, leading to different chemical properties and applications.
2-Ethoxy-4H-3,1-benzoxazin-4-one:
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
184944-83-0 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-prop-2-enoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H9NO3/c1-2-7-14-11-12-9-6-4-3-5-8(9)10(13)15-11/h2-6H,1,7H2 |
InChI Key |
YXDVRUYLFGEDSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
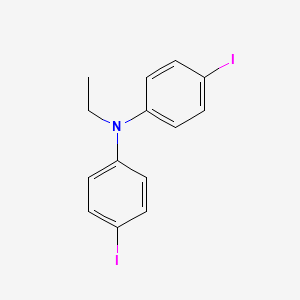
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
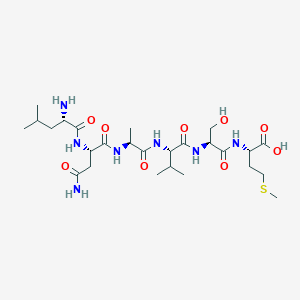
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
